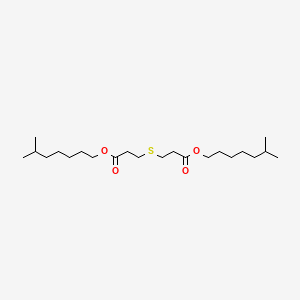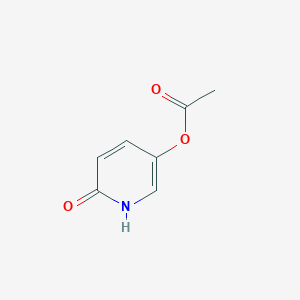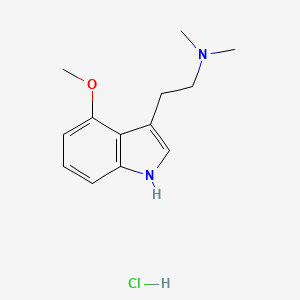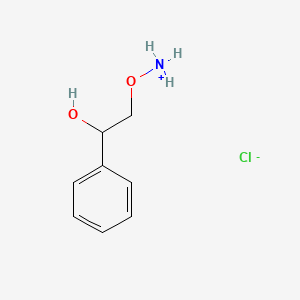
alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C8H11NO2Cl It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with an aminooxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired aminooxy compound. The general reaction conditions include:
Reagents: Benzyl alcohol, hydroxylamine hydrochloride, base (e.g., sodium hydroxide)
Solvent: Typically an aqueous or alcoholic medium
Temperature: Mild to moderate temperatures (e.g., 25-50°C)
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the aminooxy group back to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride can be compared with other similar compounds such as:
Benzyl alcohol: Lacks the aminooxy group, making it less reactive in certain transformations.
Hydroxylamine derivatives: Share the aminooxy functionality but differ in the substituents attached to the nitrogen atom.
Amino alcohols: Compounds like ethanolamine, which have an amino group and a hydroxyl group but lack the aromatic ring.
The uniqueness of this compound lies in its combination of the aminooxy group with the benzyl alcohol structure, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
73728-58-2 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
(2-hydroxy-2-phenylethoxy)azanium;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c9-11-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,9H3;1H/q+1;/p-1 |
Clé InChI |
SBYMYZPNHFXOMI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(CO[NH3+])O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


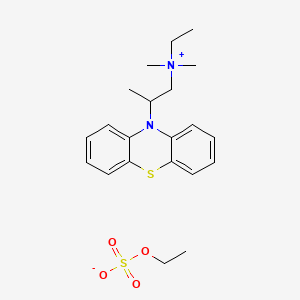
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
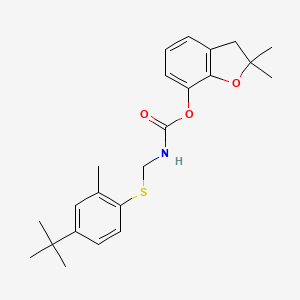
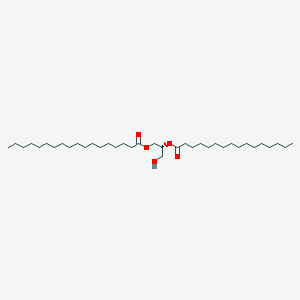
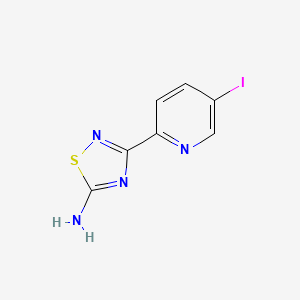
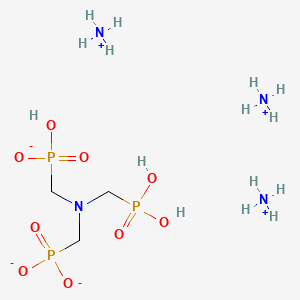
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
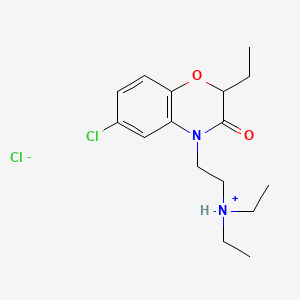
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide](/img/structure/B13755129.png)
